molecular formula C20H31N3O B15058019 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B15058019
M. Wt: 329.5 g/mol
InChI Key: VDSYMKVGFGGHHM-OYKVQYDMSA-N
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and cyclopropyl groups. One common synthetic route involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and benzyl-substituted amines. What sets 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide apart is its unique combination of functional groups, which can confer distinct biological and chemical properties. For example, the presence of the cyclopropyl group may enhance its stability compared to other piperidine derivatives.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)18-9-6-12-22(14-18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1

InChI Key

VDSYMKVGFGGHHM-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

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